molecular formula C7H11ClN2O2 B3020436 1-Isopropyl-1H-imidazole-2-carboxylic acid hydrochloride CAS No. 2137950-53-7

1-Isopropyl-1H-imidazole-2-carboxylic acid hydrochloride

Cat. No.: B3020436
CAS No.: 2137950-53-7
M. Wt: 190.63
InChI Key: RJYOIRYCVNTOSW-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-imidazole-2-carboxylic acid hydrochloride is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-imidazole-2-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-imidazole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often resulting in a more saturated compound.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-Isopropyl-1H-imidazole-2-carboxylic acid hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-Isopropyl-1H-imidazole-2-carboxylic acid hydrochloride is unique due to the presence of the isopropyl group, which can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets. This structural feature may also influence its reactivity in chemical reactions, making it a valuable compound for various applications.

Properties

IUPAC Name

1-propan-2-ylimidazole-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-5(2)9-4-3-8-6(9)7(10)11;/h3-5H,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYOIRYCVNTOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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